O-Acetylpsilocin fumarate

Catalog No.
S994932
CAS No.
1217230-42-6
M.F
C18H22N2O6
M. Wt
362.382
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Acetylpsilocin fumarate

CAS Number

1217230-42-6

Product Name

O-Acetylpsilocin fumarate

IUPAC Name

(E)-but-2-enedioic acid;[3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate

Molecular Formula

C18H22N2O6

Molecular Weight

362.382

InChI

InChI=1S/C14H18N2O2.C4H4O4/c1-10(17)18-13-6-4-5-12-14(13)11(9-15-12)7-8-16(2)3;5-3(6)1-2-4(7)8/h4-6,9,15H,7-8H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

QIJLOAPCCJQEEZ-WLHGVMLRSA-N

SMILES

CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C.C(=CC(=O)O)C(=O)O

Synonyms

3-[2-(Dimethylamino)ethyl]-1H-indol-4-ol 4-Acetate Fumarate;

Potential as a Prodrug

O-Acetylpsilocin (O-Acet) is a synthetic compound structurally similar to psilocin, the psychoactive component of psilocybin mushrooms. It is believed to be a prodrug, meaning it is converted into the active form (psilocin) in the body. This characteristic has led researchers to explore O-Acet as a potentially useful alternative to psilocybin for pharmacological studies. The rationale behind this is that O-Acet may offer advantages such as improved stability and easier handling compared to psilocin, which is prone to degradation under certain conditions.

O-Acetylpsilocin fumarate, also known as psilacetin, is a synthetic derivative of psilocin, which is a naturally occurring psychedelic compound found in certain species of mushrooms. The compound features an acetyl group attached to the 4-position of the indole ring of psilocin, enhancing its stability and potentially altering its pharmacological effects. O-Acetylpsilocin fumarate is primarily recognized for its psychoactive properties, which are believed to be similar to those of psilocybin and psilocin but with some subjective differences reported by users, such as reduced side effects like nausea .

As a prodrug to psilocin, O-Acetylpsilocin fumarate's mechanism of action is likely similar to psilocin. Psilocin binds to serotonin receptors in the brain, particularly the 5-HT2A receptor, leading to the psychedelic effects associated with psilocybin mushrooms [].

The biological activity of O-acetylpsilocin fumarate is primarily linked to its action as a prodrug for psilocin. Upon administration, it is converted into psilocin, which interacts with serotonin receptors in the brain, particularly the 5-HT2A receptor, leading to its psychoactive effects. Studies indicate that O-acetylpsilocin fumarate results in lower peripheral exposure to psilocin compared to psilocybin when administered at equimolar doses . This suggests potential differences in efficacy and safety profiles between these compounds.

O-Acetylpsilocin fumarate can be synthesized through several methods:

  • Acetylation of Psilocin: The most common method involves the acetylation of psilocin using acetic anhydride or acetyl chloride under alkaline or acidic conditions. This process introduces the acetoxy group at the 4-position of the indole ring .
  • Fumaric Acid Salt Formation: The fumarate form is created by reacting O-acetylpsilocin with fumaric acid, resulting in a stable salt that enhances solubility and bioavailability .

O-Acetylpsilocin fumarate has garnered interest for several applications:

  • Psychedelic Research: As a research chemical, it is explored for its potential therapeutic effects in treating mental health disorders such as depression and anxiety.
  • Psychoactive Use: Users often prefer O-acetylpsilocin fumarate over natural psilocybin mushrooms due to reported differences in subjective experiences and side effects .
  • Pharmaceutical Development: Its properties as a prodrug may provide avenues for developing new treatments involving psychedelics without the adverse effects associated with traditional forms .

Research into O-acetylpsilocin fumarate's interactions has primarily focused on its conversion to psilocin and its pharmacokinetics. Studies have shown that after administration, O-acetylpsilocin fumarate leads to measurable levels of psilocin in plasma, confirming its role as a prodrug. Furthermore, investigations into its interaction with serotonin receptors have indicated that it may exhibit similar receptor affinity profiles as psilocybin and psilocin .

O-Acetylpsilocin fumarate shares structural and functional similarities with several other compounds in the tryptamine family. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Characteristics
PsilocybinPhosphate group instead of acetoxyNaturally occurring; less stable than O-acetylpsilocin
PsilocinHydroxy group at 4-positionMore prone to oxidation; direct psychoactive effects
4-AcO-DMTAcetoxy group similar to O-acetylpsilocinHigher homolog; different subjective effects reported
4-AcO-METAcetoxy group; ethoxy substitutionSimilar stability but different pharmacological profile
4-AcO-DETAcetoxy group; ethyl substitutionRelated compound with varying potency and effects

O-Acetylpsilocin fumarate's unique acetoxy modification provides distinct pharmacokinetic properties and subjective experiences compared to both naturally occurring psychedelics and other synthetic derivatives.

Historical Synthesis Routes (Hofmann, Nichols)

The foundational work on O-acetylpsilocin synthesis traces back to Albert Hofmann and Franz Troxler, who first synthesized the compound in 1961 . Hofmann's pioneering approach established the basic synthetic framework that would influence subsequent methodological developments for decades. The initial synthesis involved the acetylation of psilocin under controlled conditions, though early methods suffered from stability issues and modest yields [6].

A significant advancement came in 1999 when David Nichols and Stewart Frescas published an improved synthesis methodology that addressed many limitations of Hofmann's original approach [8] [11]. The Nichols-Frescas method introduced several key innovations, including the use of catalytic hydrogenation over palladium on carbon in the presence of acetic anhydride and sodium acetate to achieve O-debenzylation and simultaneous acetylation [11]. This approach eliminated the need for isolation of air- and light-sensitive psilocin intermediates, thereby improving overall yield and reducing product degradation [4].

The historical synthesis typically employed the Speeter-Anthony tryptamine synthesis as the foundational route [6]. This classical approach involves three primary steps: first, the Friedel-Crafts acylation of 4-hydroxyindole with oxalyl chloride at position 3; second, the reaction with dimethylamine to yield the indole-3-yl-glyoxamide; and finally, the reduction with lithium aluminum hydride to produce psilocin [7]. The acetylation of psilocin was then achieved using various acetylating agents under controlled conditions.

Hofmann's initial methodology utilized dibenzyl phosphoryl chloride in carbon tetrachloride solution, though this reagent proved unstable and presented significant handling challenges [6]. The method required careful temperature control and inert atmosphere conditions to prevent oxidative degradation of the sensitive indole ring system. Yields from these early approaches typically ranged from 15-25% over multiple steps, with significant losses attributed to the instability of intermediates [6].

Nichols and Frescas demonstrated that their improved methodology could achieve overall yields of approximately 35-40% from 4-benzyloxy-N,N-dimethyltryptamine to the final acetylated product [11]. Their approach involved the use of tetra-O-benzylpyrophosphate as a more stable phosphorylating agent, followed by catalytic hydrogenation to remove benzyl protecting groups while simultaneously introducing the acetyl functionality [8] [11].

Modern Synthetic Approaches for Salt Formation

Contemporary synthetic approaches to O-acetylpsilocin fumarate have evolved significantly from historical methods, incorporating advanced techniques for both the base compound synthesis and subsequent salt formation [4]. Modern methodologies emphasize improved atom economy, enhanced yields, and optimized purification processes suitable for pharmaceutical-grade production.

The current state-of-the-art synthesis begins with 4-acetoxyindole as the starting material, utilizing an optimized Speeter-Anthony tryptamine synthesis protocol [4] [29]. The three-step process to psilocin involves careful control of reaction parameters, including temperature regulation, solvent selection, and precise stoichiometric ratios. Modern approaches have addressed the tetramethyloxamide impurity formation that plagued earlier syntheses by optimizing reaction conditions and implementing improved purification strategies [29].

Contemporary salt formation protocols involve the direct reaction of purified O-acetylpsilocin with fumaric acid under controlled crystallization conditions [4]. The process typically employs a 2:1 stoichiometric ratio of the tryptamine base to fumaric acid, reflecting the compound's natural tendency to form bis-tryptammonium fumarate salts [3] [13]. The salt formation is conducted in polar protic solvents such as methanol or ethanol, with careful pH monitoring to ensure optimal crystallization [13].

Advanced purification techniques have been developed to achieve pharmaceutical-grade purity levels exceeding 99% [4]. These methods include preparative high-performance liquid chromatography followed by freeze-drying to remove residual buffers, and subsequent salt precipitation using precisely controlled conditions [4]. The final products are typically obtained as off-white crystalline solids with excellent stability characteristics under appropriate storage conditions.

Synthesis ParameterHistorical MethodModern ApproachImprovement Factor
Overall Yield15-25%50-55%2.2-3.7x
Purity85-90%>99%1.1-1.2x
Reaction Time72-96 hours24-48 hours1.5-4.0x
Solvent UsageHighOptimized2-3x reduction
Impurity ProfileMultiple undefinedWell-characterizedSignificant

Modern synthetic routes have also incorporated flow chemistry principles for certain steps, enabling better temperature control and mixing efficiency [38]. Continuous flow reactors allow for precise residence time control and improved heat transfer, resulting in more consistent product quality and reduced formation of degradation products [38].

The implementation of Design of Experiments methodologies has enabled systematic optimization of reaction parameters [38]. Statistical analysis of factor interactions has led to the identification of optimal temperature ranges, reagent ratios, and reaction times that maximize yield while minimizing impurity formation [37] [38].

Optimization of Fumarate Salt Crystallization

The optimization of fumarate salt crystallization represents a critical aspect of O-acetylpsilocin fumarate production, directly impacting product stability, purity, and pharmaceutical acceptability [13] [16]. Crystallization parameters must be carefully controlled to achieve the desired polymorphic form and crystal habit while ensuring reproducible quality attributes.

Temperature control emerges as the primary factor influencing crystallization outcomes [16]. The optimal crystallization temperature range has been established between 4-8°C, with cooling rates of 0.5-1.0°C per minute providing the most consistent crystal formation [13] [16]. Rapid cooling can lead to the formation of small, poorly formed crystals with suboptimal flow properties, while excessively slow cooling may result in the incorporation of impurities into the crystal lattice [16].

Solvent selection plays a crucial role in determining crystal quality and polymorphic outcome [13]. Methanol and ethanol have emerged as the preferred crystallization solvents, with methanol showing superior performance in terms of crystal size distribution and polymorphic consistency [13]. The addition of anti-solvent systems, typically involving the gradual addition of diethyl ether or ethyl acetate, enables controlled supersaturation and improved crystal quality [13].

pH optimization during salt formation has been identified as critical for achieving consistent stoichiometry and crystal purity [13] [28]. The optimal pH range for fumarate salt crystallization falls between 4.0-5.0, where the fumaric acid exists predominantly in its monoprotonated form, facilitating the formation of the desired 2:1 tryptammonium:fumarate ratio [13] [28].

Crystallization ParameterOptimal RangeImpact on QualityMonitoring Method
Temperature4-8°CCrystal size, habitThermocouples
Cooling Rate0.5-1.0°C/minNucleation controlTemperature profile
pH4.0-5.0StoichiometrypH electrode
Supersaturation Ratio1.5-2.0Crystal qualityTurbidity
Seed Loading0.1-0.5% w/wReproducibilityGravimetric

Seeding strategies have been developed to ensure consistent nucleation and crystal growth [16]. The use of carefully sized seed crystals at loading levels of 0.1-0.5% by weight provides nucleation sites that promote uniform crystal growth and reduce batch-to-batch variability [16]. Seed crystals are typically prepared by grinding well-characterized material to achieve particle sizes in the 10-50 micrometer range [16].

Agitation parameters require optimization to balance mass transfer enhancement with crystal breakage prevention [16]. Moderate stirring speeds of 100-200 RPM using appropriately designed impellers have been found to provide adequate mixing while preserving crystal integrity [16]. The implementation of controlled agitation profiles, with reduced stirring rates during the final crystallization phases, helps maintain optimal crystal morphology.

The crystalline structure of O-acetylpsilocin fumarate has been characterized using single-crystal X-ray diffraction, revealing a triclinic crystal system with specific hydrogen bonding patterns [3] [15]. The fumarate dianion forms hydrogen bonds with both the ammonium protons and the indole nitrogen atoms of the tryptammonium cations, creating infinite one-dimensional chains along the crystallographic direction [3] [15].

Polymorphic screening has identified multiple potential crystal forms, with the fumarate salt showing superior stability compared to other salt forms [13] [25]. The bis-fumarate form represents the thermodynamically stable polymorph under standard storage conditions, exhibiting minimal propensity for polymorphic transformation [25].

Quality control parameters for optimized crystallization include particle size distribution analysis, differential scanning calorimetry for polymorphic identification, and X-ray powder diffraction for structural confirmation [13]. These analytical methods ensure that each batch meets predetermined specifications for pharmaceutical use.

The implementation of Process Analytical Technology principles has enabled real-time monitoring of crystallization progress [29]. In-line monitoring using focused beam reflectance measurement and attenuated total reflectance infrared spectroscopy provides immediate feedback on crystal formation kinetics and enables process control adjustments to maintain optimal conditions [29].

Wikipedia

O-acetylpsilocin fumarate

Dates

Last modified: 04-14-2024

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